4-Acetoxy-2',6'-dimethylbenzophenone
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Overview
Description
4-Acetoxy-2’,6’-dimethylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 . It is also known by its IUPAC name, 4-(2,6-dimethylbenzoyl)phenyl acetate. This compound is characterized by its off-white solid form and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Acetoxy-2’,6’-dimethylbenzophenone typically involves the acetylation of 4-hydroxy-2’,6’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Acetoxy-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Acetoxy-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form 4-hydroxy-2’,6’-dimethylbenzophenone, which can then interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-Acetoxy-2’,6’-dimethylbenzophenone can be compared with other similar compounds such as:
4-Hydroxy-2’,6’-dimethylbenzophenone: This compound is a precursor in the synthesis of 4-Acetoxy-2’,6’-dimethylbenzophenone and shares similar chemical properties.
4-Methoxy-2’,6’-dimethylbenzophenone: This compound has a methoxy group instead of an acetoxy group, leading to different reactivity and applications.
2’,6’-Dimethylbenzophenone: This compound lacks the acetoxy group and has different chemical and biological properties.
The uniqueness of 4-Acetoxy-2’,6’-dimethylbenzophenone lies in its acetoxy group, which imparts specific reactivity and potential biological activities .
Properties
IUPAC Name |
[4-(2,6-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-12(2)16(11)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWSJOVTHAWOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641744 |
Source
|
Record name | 4-(2,6-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-33-1 |
Source
|
Record name | 4-(2,6-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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